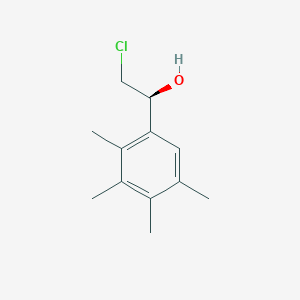
(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a tetramethylphenyl group providing additional structural complexity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One possible route is the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
(1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone.
Reduction: Formation of 1-(2,3,4,5-tetramethylphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2,3,4,5-tetramethylphenyl)ethanol.
科学研究应用
Chemistry
In chemistry, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated alcohols on biological systems. Its interactions with enzymes and cellular components can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol may be explored for their potential therapeutic properties. Chlorinated alcohols have been investigated for their antimicrobial and antifungal activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1S)-2-Bromo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- (1S)-2-Iodo-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(2,3,4,5-trimethylphenyl)ethan-1-ol
Uniqueness
Compared to its analogs, (1S)-2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atom and the tetramethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
属性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC 名称 |
(1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m1/s1 |
InChI 键 |
TVFUAAILOWRZCV-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1C)C)C)[C@@H](CCl)O |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




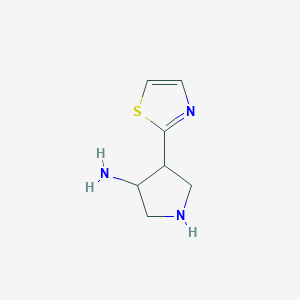
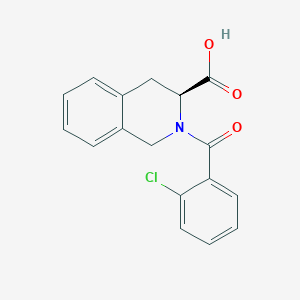
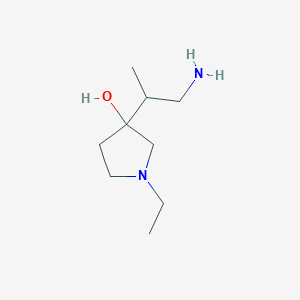
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
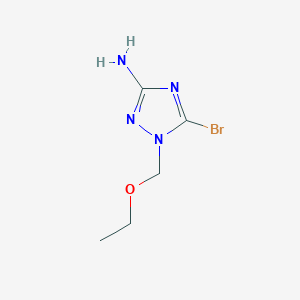
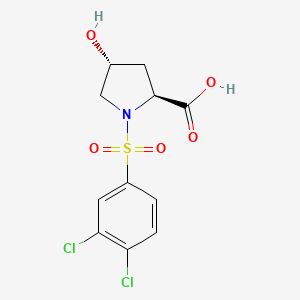
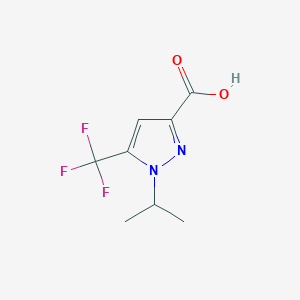
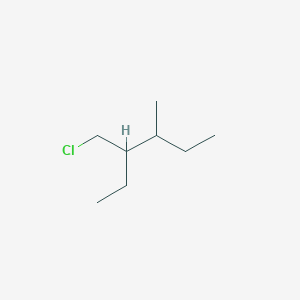
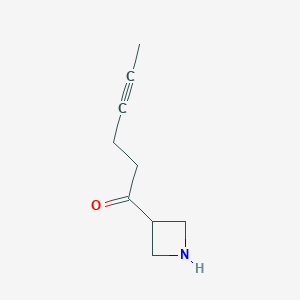

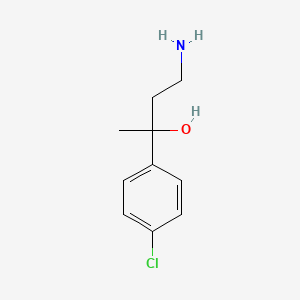
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
